
Spectral Analysis of 3-Chloro-5-iodobenzonitrile:
A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

Cat. No.: B1358899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the

chemical intermediate 3-Chloro-5-iodobenzonitrile (CAS No: 289039-30-1). Due to the limited

availability of public experimental spectra for this specific compound, this document focuses on

predicted data and established methodologies for its spectral analysis. This information is

crucial for the characterization and quality control of this compound in research and

development settings.

Compound Identification
Property Value

Chemical Name 3-Chloro-5-iodobenzonitrile

CAS Number 289039-30-1[1][2]

Molecular Formula C₇H₃ClIN[3][4]

Molecular Weight 263.46 g/mol [4]

Monoisotopic Mass 262.89987 Da[3]

Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the

elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various
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adducts of 3-Chloro-5-iodobenzonitrile are presented below. These values are critical for

confirming the identity of the compound in mass spectrometry experiments.

Adduct Predicted m/z

[M+H]⁺ 263.90715

[M+Na]⁺ 285.88909

[M-H]⁻ 261.89259

[M+NH₄]⁺ 280.93369

[M+K]⁺ 301.86303

[M]⁺ 262.89932

[M]⁻ 262.90042

Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. While

experimental spectra for 3-Chloro-5-iodobenzonitrile are not readily available, the expected

chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 3-Chloro-5-iodobenzonitrile is expected to show three signals in the

aromatic region, corresponding to the three protons on the benzene ring. The electron-

withdrawing effects of the chlorine, iodine, and nitrile functional groups will deshield these

protons, causing their signals to appear at relatively high chemical shifts (downfield). The

splitting pattern will be complex due to meta-coupling between the protons.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It

is expected to show seven distinct signals, one for each carbon atom in the molecule. The
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chemical shifts of the aromatic carbons will be influenced by the attached halogen and nitrile

groups. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Chloro-5-iodobenzonitrile is expected to exhibit characteristic absorption

bands for:

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

C-I stretch: A band typically found in the lower frequency region of the spectrum, around 500-

600 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Experimental Protocols
The following are general methodologies for acquiring the spectral data discussed above.

These protocols are based on standard laboratory practices for the analysis of organic

compounds.[5][6]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-iodobenzonitrile in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. The solvent signal can be

used as a secondary reference.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument.

Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI).

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to

observe different adducts.

IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an attenuated total

reflectance (ATR) accessory or as a KBr pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient

number of scans to obtain a high-quality spectrum.

Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a

chemical compound like 3-Chloro-5-iodobenzonitrile.
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A generalized workflow for the acquisition, processing, and analysis of spectral data for
chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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